molecular formula C4H9ClN4 B2770850 3-Azidopyrrolidine hydrochloride CAS No. 1820922-58-4; 1909318-65-5

3-Azidopyrrolidine hydrochloride

Cat. No.: B2770850
CAS No.: 1820922-58-4; 1909318-65-5
M. Wt: 148.59
InChI Key: VFOHLJPJWGHMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidopyrrolidine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The azido group (-N3) attached to the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopyrrolidine hydrochloride typically involves the azidation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Azidopyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Various substituted pyrrolidines.

    Reduction: 3-Aminopyrrolidine;hydrochloride.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: 3-Azidopyrrolidine hydrochloride is used as a building block in organic synthesis. It is particularly valuable in click chemistry for the synthesis of triazole-containing compounds .

Biology: In biological research, this compound is used to study the effects of azido groups on biological systems. It is also employed in the synthesis of bioactive molecules .

Medicine: It is used to synthesize compounds with potential therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Azidopyrrolidine hydrochloride involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 3-Azidopyrrolidine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and applications. Its ability to participate in click chemistry and bioorthogonal reactions sets it apart from other pyrrolidine derivatives .

Properties

CAS No.

1820922-58-4; 1909318-65-5

Molecular Formula

C4H9ClN4

Molecular Weight

148.59

IUPAC Name

3-azidopyrrolidine;hydrochloride

InChI

InChI=1S/C4H8N4.ClH/c5-8-7-4-1-2-6-3-4;/h4,6H,1-3H2;1H

InChI Key

VFOHLJPJWGHMGU-UHFFFAOYSA-N

SMILES

C1CNCC1N=[N+]=[N-].Cl

solubility

not available

Origin of Product

United States

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